Carbinoxaminmaleat

Übersicht

Beschreibung

- Zu den Symptomen, die es lindern kann, gehören Ausschlag, tränende Augen, juckende Augen/Nase/Rachen/Haut, Husten, Schnupfen und Niesen.

- Die Verbindung wirkt, indem sie Histamin, eine natürliche Substanz, die bei allergischen Reaktionen gebildet wird, blockiert und auch Acetylcholin hemmt, was dazu beiträgt, Körperflüssigkeiten zu reduzieren und Symptome wie tränende Augen und Schnupfen zu lindern.

Carbinoxaminmaleat: ist ein Antihistaminikum und ein Anticholinergikum. Es wird häufig zur Linderung von Symptomen im Zusammenhang mit Allergien, Heuschnupfen und Erkältungen eingesetzt.

Herstellungsmethoden

Synthesewege: Carbinoxamin kann über verschiedene Wege synthetisiert werden, einschließlich chemischer Reaktionen unter Verwendung von Ausgangsmaterialien.

Industrielle Produktion: Obwohl spezifische industrielle Verfahren nicht umfassend dokumentiert sind, stellen Pharmaunternehmen this compound typischerweise unter Verwendung etablierter Syntheseprotokolle her.

Wissenschaftliche Forschungsanwendungen

Chemie: Die chemischen Eigenschaften von Carbinoxamin machen es nützlich für die Untersuchung von Antihistaminmechanismen und die Entwicklung verwandter Verbindungen.

Biologie: Forscher untersuchen seine Auswirkungen auf Histaminrezeptoren und cholinerge Signalwege.

Medizin: Carbinoxamin wird klinisch zur Behandlung von Allergiesymptomen eingesetzt.

Industrie: Seine Anwendungen erstrecken sich auf die Pharmaindustrie und verwandte Bereiche.

Wirkmechanismus

Ziele: Carbinoxamin zielt hauptsächlich auf Histamin-H1-Rezeptoren und Acetylcholinrezeptoren ab.

Signalwege: Durch die Blockierung dieser Rezeptoren reduziert es allergische Reaktionen und hilft, die Symptome zu lindern.

Wirkmechanismus

Target of Action

Carbinoxamine maleate is a first-generation antihistamine . Its primary target is the histamine H1 receptor . Histamine H1 receptors are found in various tissues in the body, including the smooth muscles, endothelial cells, heart, and central nervous system . They play a crucial role in allergic reactions, causing symptoms such as inflammation, bronchoconstriction, and increased vascular permeability .

Mode of Action

Carbinoxamine maleate competes with free histamine for binding at H1-receptor sites . This antagonizes the effects of histamine on H1-receptors, leading to a reduction of the negative symptoms brought on by histamine H1-receptor binding .

Biochemical Pathways

This can lead to a reduction in the release of other inflammatory mediators and a decrease in the allergic response .

Pharmacokinetics

Carbinoxamine maleate is well absorbed from the gastrointestinal tract . The dosage is individualized according to the patient’s response and tolerance . It is administered orally as tablets or oral solution on an empty stomach with water . The elimination half-life of carbinoxamine is reported to be between 10 to 20 hours .

Result of Action

The molecular and cellular effects of carbinoxamine maleate’s action result in symptomatic relief of allergic conditions such as seasonal and perennial allergic rhinitis, vasomotor rhinitis, allergic conjunctivitis, and mild allergic skin manifestations of urticaria and angioedema . By blocking the action of histamine, carbinoxamine maleate can reduce inflammation and other symptoms associated with these conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of carbinoxamine maleate. For instance, the presence of other medications can affect its absorption, distribution, metabolism, and excretion . Additionally, individual factors such as age, health status, and genetic factors can also influence the drug’s effectiveness and potential side effects . Therefore, it’s important to consider these factors when prescribing and administering carbinoxamine maleate.

Biochemische Analyse

Biochemical Properties

Carbinoxamine maleate competes with free histamine for binding at histamine H1-receptor sites . This antagonizes the effects of histamine on H1-receptors, leading to a reduction of the negative symptoms brought on by histamine H1-receptor binding .

Cellular Effects

Carbinoxamine maleate has a significant impact on various types of cells and cellular processes. It influences cell function by competing with free histamine for binding at H1-receptor sites . This antagonism of histamine’s effects leads to a reduction in the negative symptoms brought on by histamine H1-receptor binding .

Molecular Mechanism

The molecular mechanism of action of Carbinoxamine maleate involves its competition with free histamine for binding at H1-receptor sites . This antagonizes the effects of histamine on H1-receptors, leading to a reduction of the negative symptoms brought on by histamine H1-receptor binding .

Metabolic Pathways

Carbinoxamine maleate is well absorbed from the gastrointestinal tract and is extensively metabolized by the liver

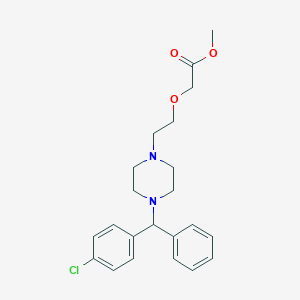

Vorbereitungsmethoden

Synthetic Routes: Carbinoxamine can be synthesized through various routes, including chemical reactions involving starting materials.

Industrial Production: While specific industrial methods are not widely documented, pharmaceutical companies typically produce carbinoxamine maleate using established synthetic protocols.

Analyse Chemischer Reaktionen

Reaktionen: Carbinoxamin unterliegt Reaktionen, die typisch für Antihistamine sind, einschließlich Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen hängen von der gewünschten Reaktion ab. Zum Beispiel

Hauptprodukte: Diese Reaktionen führen zu modifizierten Formen von Carbinoxamin, die veränderte pharmakologische Eigenschaften aufweisen können.

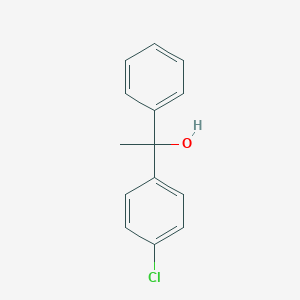

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: Carbinoxamin zeichnet sich durch seine dualen antihistaminischen und anticholinergen Eigenschaften aus.

Ähnliche Verbindungen: Andere Antihistamine wie Cetirizin, Loratadin und Diphenhydramin weisen einige Ähnlichkeiten auf, besitzen aber nicht denselben dualen Mechanismus.

Eigenschaften

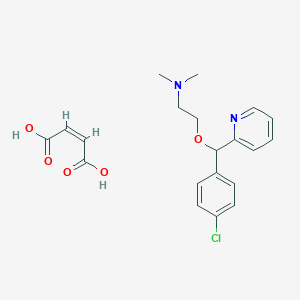

IUPAC Name |

(Z)-but-2-enedioic acid;2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O.C4H4O4/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-10,16H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNWHCVWDRNXAZ-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

486-16-8 (Parent) | |

| Record name | Carbinoxamine maleate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003505382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0047828 | |

| Record name | Carbinoxamine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3505-38-2 | |

| Record name | Carbinoxamine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3505-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbinoxamine maleate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003505382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARBINOXAMINE MALEATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CARBINOXAMINE MALEATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, 2-[(4-chlorophenyl)-2-pyridinylmethoxy]-N,N-dimethyl-, (2Z)-2-butenedioate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbinoxamine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbinoxamine hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBINOXAMINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02O55696WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

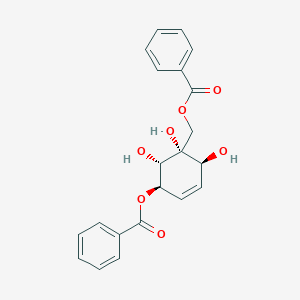

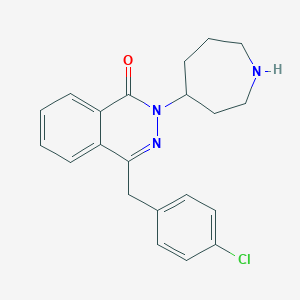

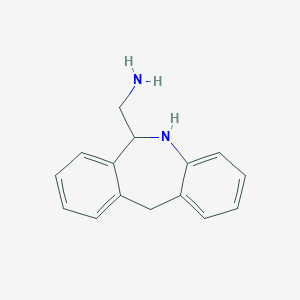

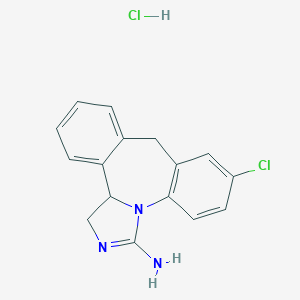

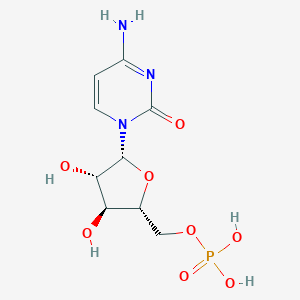

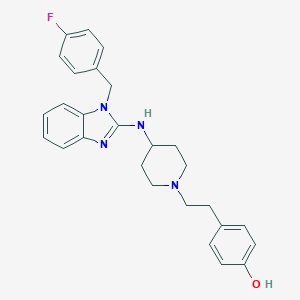

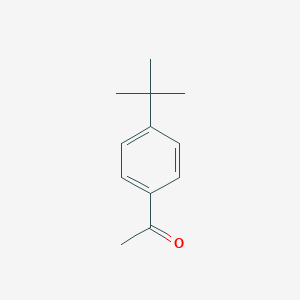

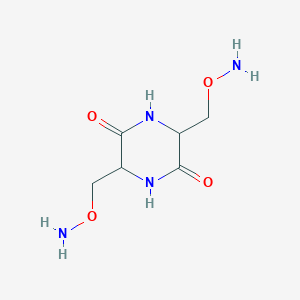

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.